molecular formula C4H3Cl2N3 B102273 3,6-Dichloropyridazin-4-amine CAS No. 823-58-5

3,6-Dichloropyridazin-4-amine

Cat. No.: B102273
CAS No.: 823-58-5
M. Wt: 163.99 g/mol
InChI Key: HODYDVHWWMTUEL-UHFFFAOYSA-N
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Description

3,6-Dichloropyridazin-4-amine is an organic compound with the molecular formula C4H3Cl2N3. It is a derivative of pyridazine, characterized by the presence of two chlorine atoms at positions 3 and 6, and an amino group at position 4. This compound is known for its applications in various fields, including medicinal chemistry and organic synthesis .

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a biochemical probe.

    Medicine: Explored for its potential in drug discovery, particularly in the development of antiviral and anticancer agents.

    Industry: Utilized in the production of agrochemicals and dyes

Safety and Hazards

3,6-Dichloropyridazin-4-amine is harmful by inhalation, in contact with skin, and if swallowed . It causes skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include wearing suitable personal protective equipment, avoiding breathing dust/fume/gas/mist/vapors/spray, and using only outdoors or in a well-ventilated area .

Biochemical Analysis

Biochemical Properties

3,6-Dichloropyridazin-4-amine plays a significant role in biochemical reactions, particularly in proteomics research . It interacts with various enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with certain proteases, influencing their activity and stability. The nature of these interactions often involves binding to the active sites of enzymes, thereby modulating their catalytic functions.

Cellular Effects

The effects of this compound on different cell types and cellular processes are profound. It has been shown to influence cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cell lines, this compound can alter the expression of genes involved in metabolic pathways, leading to changes in cellular energy production and utilization . Additionally, it can impact cell signaling by modulating the activity of key signaling proteins.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. It can act as an enzyme inhibitor or activator, depending on the context of its use. For instance, it may inhibit the activity of certain kinases by binding to their active sites, thereby preventing substrate phosphorylation . This inhibition can lead to downstream effects on gene expression and cellular functions.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific storage conditions, but its activity may decrease over extended periods . Long-term exposure to the compound in in vitro or in vivo studies has revealed potential impacts on cellular viability and function.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as enhanced enzyme activity or improved cellular function. At higher doses, toxic or adverse effects can occur, including cellular damage or organ toxicity . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound is effective without causing harm.

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in metabolic processes. For example, it may influence the activity of enzymes involved in the synthesis and degradation of nucleotides, thereby affecting metabolic flux and metabolite levels . These interactions can lead to changes in cellular metabolism and energy production.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biochemical activity. The compound can be transported across cell membranes via specific transporters or binding proteins . Once inside the cell, it may localize to particular compartments or organelles, where it exerts its effects. The distribution of this compound can influence its overall efficacy and activity.

Subcellular Localization

The subcellular localization of this compound is crucial for its function. It may be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For instance, the compound may localize to the nucleus, where it can interact with DNA and influence gene expression. Alternatively, it may be found in the cytoplasm, where it interacts with cytoplasmic proteins and enzymes.

Preparation Methods

Synthetic Routes and Reaction Conditions: 3,6-Dichloropyridazin-4-amine can be synthesized through several methods. One common approach involves the reaction of 3,6-dichloropyridazine with ammonia or an amine under controlled conditions. The reaction typically requires a solvent such as ethanol or methanol and is carried out at elevated temperatures to facilitate the formation of the desired product .

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale reactions using similar synthetic routes. The process may include additional steps such as purification through recrystallization or chromatography to ensure high purity of the final product .

Chemical Reactions Analysis

Types of Reactions: 3,6-Dichloropyridazin-4-amine undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Mechanism of Action

The mechanism of action of 3,6-Dichloropyridazin-4-amine varies depending on its application. In medicinal chemistry, it may act by inhibiting specific enzymes or receptors, thereby modulating biological pathways. The exact molecular targets and pathways involved are often specific to the compound’s derivatives and their intended use .

Comparison with Similar Compounds

Comparison: 3,6-Dichloropyridazin-4-amine is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. Compared to its analogs, it offers a balance of stability and reactivity, making it a versatile intermediate in organic synthesis and pharmaceutical research .

Properties

IUPAC Name

3,6-dichloropyridazin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C4H3Cl2N3/c5-3-1-2(7)4(6)9-8-3/h1H,(H2,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HODYDVHWWMTUEL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C(=NN=C1Cl)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C4H3Cl2N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40305400
Record name 3,6-dichloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

163.99 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

823-58-5
Record name 823-58-5
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,6-dichloropyridazin-4-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40305400
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 3,6-dichloropyridazin-4-amine
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Synthesis routes and methods I

Procedure details

A suspension of 3,4,6-trichloropyridazine (prepared by the method of B. Kasnar et al, Nucleosides and Nucleotides, 1994, 13, 459) (10.0 g) in conc. aqueous ammonia (1 L) was heated at 75° C. for 16 h. The mixture was concentrated to a small volume and extracted several times with ethyl acetate. The extracts were washed with brine, dried and evaporated. The crude product was recrystallised from ethyl acetate to give the product (5.03 g).
Quantity
0 (± 1) mol
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Nucleotides
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1 L
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Synthesis routes and methods II

Procedure details

A MW vial was charged with 3,4,6-trichloropyridazine (5 g, 27.3 mmol) and 7N NH3 in MeOH (19.47 mL, 136 mmol). The MW vial was sealed and the resulting mixture was submitted to MW irradiation at 100° C. for 30 min. The reaction was cooled down to RT and concentrated under reduced pressure. The crude product was purified by silica gel column chromatography (hexane/EtOAc 35-60%) to afford the title product (1.49 g, 8.63 mmol, 32% yield) as yellow solid. tR: 1.61 min (HPLC 1); tR: 0.45 min (LC-MS 2); ESI-MS: 163 [M+H]+ (LC-MS 2); Rf=0.40 (hexane/EtOAc 1:1).
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5 g
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19.47 mL
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Yield
32%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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